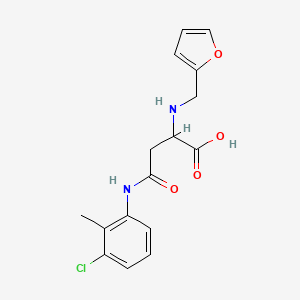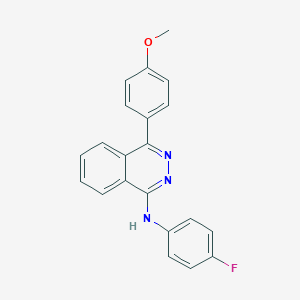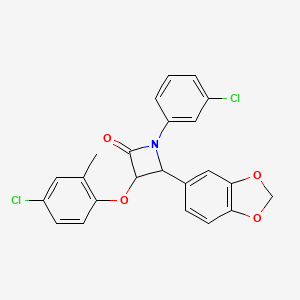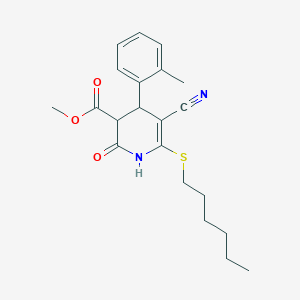![molecular formula C19H18FN5OS B11607634 N'-{(E)-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11607634.png)
N'-{(E)-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{(E)-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a fluorophenyl group, a pyrrole ring, and a pyrimidinylsulfanyl moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps:
Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This reaction involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or primary amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrazide: The acetohydrazide moiety is introduced by reacting the intermediate compound with hydrazine hydrate under reflux conditions.
Final Condensation: The final step involves the condensation of the hydrazide with pyrimidin-2-ylsulfanyl acetaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can target the hydrazide moiety, converting it into corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Preliminary studies may focus on its activity against certain diseases, its pharmacokinetics, and its toxicity profile.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of N’-{(E)-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(2-Fluorphenyl)methyliden]-2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazid
- N'-[(E)-(2-Chlor-6-fluorphenyl)methyliden]-2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazid
- N'-[(E)-(5-Brom-2-fluorphenyl)methyliden]-2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich N'-{(E)-[1-(2-Fluorphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyliden}-2-(pyrimidin-2-ylsulfanyl)acetohydrazid durch seine einzigartige Kombination aus einer Fluorphenylgruppe, einem Pyrrolring und einem Pyrimidinylsulfanyl-Rest aus. Diese einzigartige Struktur kann unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen, was sie zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C19H18FN5OS |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-[(E)-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C19H18FN5OS/c1-13-10-15(14(2)25(13)17-7-4-3-6-16(17)20)11-23-24-18(26)12-27-19-21-8-5-9-22-19/h3-11H,12H2,1-2H3,(H,24,26)/b23-11+ |
InChI-Schlüssel |
LSSUTVYLLNZGRN-FOKLQQMPSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=N/NC(=O)CSC3=NC=CC=N3 |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=NNC(=O)CSC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2E)-1-methyl-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11607570.png)
![methyl {2-chloro-6-ethoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11607585.png)


![(5Z)-2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11607603.png)
![11-(4-bromophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11607607.png)
![(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11607611.png)

![1-(4-methoxybenzyl)-8-[(3-methoxypropyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11607622.png)
![N-(1,3-benzodioxol-5-yl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine](/img/structure/B11607626.png)
![2-{[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11607631.png)
![(7Z)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607632.png)
